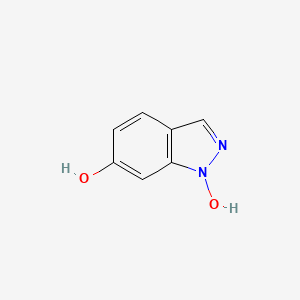

1H-Indazole-1,6-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O2 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

1-hydroxyindazol-6-ol |

InChI |

InChI=1S/C7H6N2O2/c10-6-2-1-5-4-8-9(11)7(5)3-6/h1-4,10-11H |

InChI Key |

SRWTZNZVRJVIGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)N(N=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indazole 1,6 Diol and Its Derivatives

Established Synthetic Pathways to the 1H-Indazole Core Structure

The formation of the 1H-indazole ring system can be achieved through various chemical transformations, each with its own set of advantages and substrate scopes. These methods often involve the formation of a key nitrogen-nitrogen or carbon-nitrogen bond to complete the pyrazole (B372694) ring fused to the benzene (B151609) core.

Intramolecular Metal-Catalyzed C-H Amination Reactions (e.g., Palladium-Catalyzed)

Intramolecular C-H amination reactions catalyzed by transition metals, particularly palladium, have emerged as a powerful tool for the synthesis of N-heterocycles, including 1H-indazoles. nih.gov This approach involves the direct functionalization of a C-H bond on the aromatic ring by a tethered nitrogen-containing group.

One notable example involves the cyclization of aminohydrazones. nih.gov In a ligand-free palladium-catalyzed reaction, substituted aminohydrazones, which can be prepared from the activation of tertiary amides with trifluoromethanesulfonic anhydride (B1165640) followed by the addition of hydrazides, undergo intramolecular C-H amination to yield 1H-indazoles. nih.gov Another approach utilizes the palladium-catalyzed C-H activation of hydrazone compounds. The use of a catalytic system, such as Pd(OAc)₂, in the presence of co-oxidants like Cu(OAc)₂ and AgOCOCF₃, efficiently facilitates the cyclization to form a variety of substituted indazoles under relatively mild conditions. acs.orgnih.gov This method demonstrates good functional group tolerance. acs.orgnih.gov

| Catalyst System | Starting Material | Product | Key Features |

| Pd(OAc)₂ (catalyst), Cu(OAc)₂ (oxidant) | Aminohydrazones | 1H-Indazoles | Ligand-free conditions. nih.gov |

| Pd(OAc)₂, Cu(OAc)₂, AgOCOCF₃ | Benzophenone tosylhydrazones | 3-Aryl/alkylindazoles | Proceeds under mild conditions (50 °C). acs.orgnih.gov |

Direct Aryl C-H Amination Routes

Direct aryl C-H amination offers a more atom-economical approach to the synthesis of 1H-indazoles by avoiding the pre-functionalization of the aromatic ring. These methods often employ an oxidant to facilitate the C-N bond formation.

For instance, the treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) leads to the formation of 1H-indazoles. nih.gov Another effective oxidant is [bis-(trifluoroacetoxy)iodo]benzene (PIFA), which mediates the cyclization of arylhydrazones to afford the corresponding 1H-indazoles in good yields with good functional group compatibility. nih.gov A silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones has also been developed, which is particularly efficient for the synthesis of 3-substituted 1H-indazoles. acs.org Preliminary mechanistic studies suggest this reaction proceeds via a single electron transfer (SET) mediated by the Ag(I) oxidant. acs.org

| Reagent/Catalyst | Starting Material | Product | Key Features |

| I₂, KI, NaOAc | Diaryl and tert-butyl aryl ketone hydrazones | 1H-Indazoles | Metal-free process. nih.gov |

| PIFA | Arylhydrazones | 1H-Indazoles | Metal-free process with good functional group compatibility. nih.gov |

| AgNTf₂, Cu(OAc)₂ | Arylhydrazones | 3-Substituted 1H-indazoles | Efficient for a variety of 3-substituted indazoles. acs.org |

Oxidative Benzannulation of Pyrazoles and Alkynes

The construction of the benzene ring onto a pre-existing pyrazole core, known as benzannulation, provides a convergent route to 1H-indazoles. This strategy allows for the introduction of diverse substituents on the newly formed benzene ring.

A palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes has been reported. nih.govnih.gov This method utilizes a Pd(OAc)₂/P(tBu)₃·HBF₄ catalytic system to construct 1H-indazoles with various substituents on the benzene ring in moderate to good yields. nih.gov This approach has also been applied to imidazoles to synthesize benzimidazoles. nih.gov The convergent nature of this strategy is advantageous for creating a library of compounds with varied photochemical properties. nih.gov

| Catalyst System | Reactants | Product | Key Features |

| Pd(OAc)₂/P(tBu)₃·HBF₄ | Pyrazoles and internal alkynes | Substituted 1H-indazoles | Convergent synthesis allowing for diverse substitution patterns. nih.govnih.gov |

N-N Bond Formation Reactions (e.g., Cu(OAc)₂-Mediated)

The formation of the N-N bond is a critical step in many indazole syntheses. Copper-mediated reactions have been particularly successful in achieving this transformation.

An efficient method for the synthesis of 1H-indazoles involves a Cu(OAc)₂-mediated N-N bond formation using oxygen as the sole oxidant. nih.govresearchgate.net In this process, ketimine intermediates, readily prepared from o-aminobenzonitriles and organometallic reagents, undergo cyclization catalyzed by Cu(OAc)₂ in the presence of oxygen to yield 1H-indazoles in good to excellent yields. nih.govresearchgate.net Another copper-catalyzed approach involves the cyclization of o-haloaryl N-sulfonylhydrazones using Cu(OAc)₂·H₂O as the catalyst. nih.gov

| Catalyst System | Starting Material | Product | Key Features |

| Cu(OAc)₂, O₂ | o-Aminoaryl N-H ketimines | 1H-Indazoles | Uses oxygen as the terminal oxidant. nih.govresearchgate.net |

| Cu(OAc)₂·H₂O | o-Haloaryl N-sulfonylhydrazones | 1H-Indazoles | Proceeds at lower temperatures with lower catalyst loading compared to other methods. nih.gov |

[3+2] Cycloaddition Approaches (e.g., from Arynes and Diazo Compounds)

The [3+2] cycloaddition reaction between a three-atom component and a two-atom component is a powerful strategy for constructing five-membered rings. In the context of indazole synthesis, this typically involves the reaction of an aryne with a diazo compound.

This approach provides a direct and efficient route to a wide range of substituted indazoles under mild reaction conditions. organic-chemistry.orgacs.orgacs.org Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, react with various diazo compounds in the presence of a fluoride (B91410) source such as CsF or TBAF. organic-chemistry.orgacs.orgacs.org The reaction exhibits broad substrate tolerance and excellent yields. organic-chemistry.org The regioselectivity of the cycloaddition can be rationalized based on steric and electronic effects. organic-chemistry.org When diazo compounds with dicarbonyl groups are used, a subsequent acyl migration can occur, leading to the selective formation of 1-acyl or 1-alkoxycarbonyl indazoles. organic-chemistry.orgacs.org

| Aryne Precursor | Diazo Compound | Product | Key Features |

| o-(trimethylsilyl)aryl triflates | Various diazo compounds | Substituted 1H-indazoles | Mild reaction conditions, high yields, and broad substrate scope. organic-chemistry.orgacs.orgacs.org |

| o-(trimethylsilyl)aryl triflates | Dicarbonyl-containing diazo compounds | 1-Acyl or 1-alkoxycarbonyl indazoles | Involves a subsequent acyl migration. organic-chemistry.orgacs.org |

Ullmann-Type Coupling Reactions for 1-Aryl-1H-Indazoles

The Ullmann reaction, a copper-catalyzed cross-coupling reaction, is a classic method for forming carbon-heteroatom bonds. wikipedia.org Ullmann-type reactions are particularly useful for the synthesis of N-arylated compounds, including 1-aryl-1H-indazoles.

A mild and regioselective Ullmann-type reaction of indazoles with aryl iodides has been developed using water as the solvent with a surfactant like Tween 20. researchgate.net This protocol allows the reaction to proceed at a mild temperature (60 °C) with short reaction times. researchgate.net Another approach involves a one-pot, two-step microwave-assisted procedure where 2-halobenzaldehydes or 2-haloacetophenones react with phenylhydrazines to form arylhydrazones, which then undergo a CuI/diamine-catalyzed intramolecular N-arylation to yield 1-aryl-1H-indazoles. researchgate.net

| Catalyst System | Reactants | Product | Key Features |

| Copper catalyst | 1H-Indazoles and aryl iodides | 1-Aryl-1H-indazoles | Mild conditions in an aqueous micellar system. researchgate.net |

| CuI/diamine | 2-Halobenzaldehydes/ketones and phenylhydrazines | 1-Aryl-1H-indazoles | Microwave-assisted, one-pot procedure. researchgate.net |

Reactions Involving 2-Aminophenones and Hydroxylamine (B1172632) Derivatives

A significant metal-free approach for synthesizing indazoles involves the reaction of 2-aminophenones with hydroxylamine derivatives. acs.orgorganic-chemistry.org This one-pot protocol is noted for its operational simplicity and mild reaction conditions, being insensitive to air and moisture. organic-chemistry.org The process typically involves the in situ generation of a de-Boc-protected O-mesitylsulfonyl hydroxylamine derivative, which then reacts with the 2-aminophenone. organic-chemistry.org

The proposed mechanism for this transformation involves several key steps:

N-Boc Deprotection: The protecting group on the hydroxylamine derivative is removed.

Condensation: The deprotected hydroxylamine derivative condenses with the carbonyl group of the 2-aminophenone.

Intramolecular Electrophilic Amination: A subsequent cyclization reaction forms the indazole ring. organic-chemistry.org

This method has demonstrated broad functional group tolerance and has been successfully scaled up to the gram scale, highlighting its practical utility. acs.orgorganic-chemistry.org Yields for a variety of indazole derivatives prepared through this method are often good to excellent, with some reported as high as 97%. organic-chemistry.org

| 2-Aminophenone Substrate | Hydroxylamine Derivative | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Substituted 2-Aminophenones | In situ generated de-Boc-protected O-mesitylsulfonyl hydroxylamine | One-pot, metal-free | Up to 97% | organic-chemistry.org |

Targeted Synthesis of Hydroxylated 1H-Indazoles, including 1H-Indazole-1,6-diol

The synthesis of indazoles bearing specific hydroxylation patterns, such as this compound, necessitates strategies that can control the position of the hydroxyl groups. This can be achieved by either introducing the groups onto a pre-formed indazole scaffold or by using precursors that already contain the hydroxyl substituents.

Achieving regioselectivity in the functionalization of the indazole ring is a significant challenge due to the presence of two nitrogen atoms, which can lead to mixtures of N-1 and N-2 substituted products. beilstein-journals.orgnih.gov The outcome of N-alkylation, for example, is influenced by both steric and electronic effects of substituents on the indazole ring, as well as reaction conditions like the choice of base and solvent. beilstein-journals.org

For direct hydroxylation, while not extensively detailed in the provided sources, the principles of regioselective functionalization would apply. For instance, substituents at the C-7 position, such as -NO2 or -CO2Me, have been shown to confer excellent N-2 regioselectivity in alkylation reactions. beilstein-journals.org Conversely, electron-withdrawing groups at the C-3 position can promote N-1 selectivity, potentially through chelation with the cation of the base used. nih.gov These principles suggest that the existing substitution pattern on an indazole ring could be used to direct the position of an incoming hydroxyl group or its precursor.

The synthesis of this compound would logically start from precursors already bearing the required hydroxyl groups. Based on established indazole syntheses, a plausible precursor would be a di-substituted aminophenone, such as 2-amino-5-hydroxyacetophenone . The second hydroxyl group, corresponding to the 1-position of the indazole, would be introduced by the reagent that forms the N-N bond of the pyrazole ring.

Alternative precursors could include appropriately substituted o-toluidines or anthranilic acids, which are known starting materials for the construction of the indazole ring system. chemicalbook.com For example, a reaction could be envisioned starting from a dihydroxylated o-methylaniline derivative.

Constructing dihydroxyindazole systems often requires a multi-step approach to install the functional groups in the correct positions and to build the heterocyclic ring. nih.gov A generalized sequence could involve:

Functionalization of a Benzene Ring: Starting with a simple aromatic compound like phenol (B47542) or aniline (B41778), electrophilic aromatic substitution reactions (e.g., nitration, halogenation, acylation) are used to install the necessary functional groups in the correct ortho- and para-/meta- positions.

Formation of a Key Intermediate: The functionalized benzene ring is converted into a suitable precursor for indazole synthesis, such as a substituted 2-aminophenone or an o-haloaryl N-sulfonylhydrazone. organic-chemistry.orgnih.gov

Cyclization: The key intermediate undergoes a cyclization reaction to form the indazole ring. This step is crucial and can be achieved through various methods, including those involving condensation with hydrazines or intramolecular amination. organic-chemistry.orgnih.gov

Functional Group Interconversion/Deprotection: Any protecting groups used for the hydroxyl functions during the synthesis are removed in the final steps to yield the target dihydroxyindazole.

This strategic, step-by-step assembly is essential for creating complex molecules like this compound with high purity. youtube.comsyrris.jp

Diazotization reactions provide a powerful method for the synthesis of the indazole ring system. chemicalbook.com This approach is particularly effective for producing 1H-indazole-3-carboxylic acid derivatives from ortho-aminobenzacetamides. sioc-journal.cn The process involves the conversion of a primary aromatic amine to a diazonium salt, which then acts as a key intermediate. sioc-journal.cn This intermediate can undergo an intramolecular cyclization to form the indazole ring.

For the synthesis of hydroxy-substituted indazoles, a precursor such as a hydroxylated 2-alkynylaniline could be used. chemicalbook.com The diazotization of the amino group, followed by intramolecular cyclization, would yield the corresponding hydroxy-substituted 1H-indazole. This method is valued for its mild conditions and rapid reaction rates. sioc-journal.cn

Electrochemical Synthesis of 1H-Indazoles and their N-Oxides

Electrochemical methods offer a modern, metal- and external-oxidant-free approach to synthesizing 1H-indazoles and their N-oxide derivatives. researchgate.netunl.edu This strategy is notable for its divergent outcomes, which can be controlled by the choice of cathode material. nih.govresearchgate.net

When a reticulated vitreous carbon cathode is used, the electrochemical reaction selectively produces a wide range of 1H-indazole N-oxides. nih.gov In contrast, using a Zn cathode leads to the deoxygenation of these N-oxides to form the corresponding 1H-indazoles, a process attributed to the cathodic cleavage of the N-O bond via paired electrolysis. nih.govresearchgate.net

Mechanistic studies involving cyclic voltammetry and electron paramagnetic resonance spectroscopy suggest that these reactions proceed through a radical pathway involving iminoxyl radicals. nih.govresearchgate.net The electrochemical approach is advantageous for its environmentally friendly conditions and has been applied to the late-stage functionalization of bioactive molecules. nih.gov

| Cathode Material | Primary Product | Proposed Mechanism | Reference |

|---|---|---|---|

| Reticulated Vitreous Carbon | 1H-Indazole N-Oxides | Selective synthesis via iminoxyl radical pathway | nih.gov |

| Zinc (Zn) | 1H-Indazoles | Deoxygenation of N-oxides via cathodic N-O bond cleavage | researchgate.net |

Green Chemistry Principles and Sustainable Approaches in Indazole Synthesis

The growing emphasis on environmental sustainability within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of pharmacologically important molecules like indazoles. These principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its derivatives, green chemistry focuses on several key areas: the use of alternative and safer solvents, the development of energy-efficient reaction conditions, and the employment of catalysts that are both highly efficient and recyclable.

A significant advancement in the green synthesis of indazoles involves the use of microwave irradiation. This technique has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. For instance, the synthesis of certain indazole derivatives has been achieved in a solvent-free environment under microwave irradiation, which aligns with the green chemistry principle of minimizing solvent use.

Another sustainable approach is the use of ultrasound-assisted synthesis. Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, leading to a more efficient chemical process. This method often allows for the use of milder reaction conditions and can reduce the need for harsh reagents.

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses of indazoles often rely on volatile organic compounds (VOCs) that are harmful to the environment and human health. Researchers are increasingly exploring the use of greener solvents such as water, ethanol, and ionic liquids. Water, in particular, is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of some indazole derivatives has been successfully demonstrated in aqueous media, often with the aid of a phase-transfer catalyst to overcome solubility issues.

Furthermore, the development of novel catalytic systems is at the forefront of green indazole synthesis. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused, thus minimizing waste. For example, metal-organic frameworks (MOFs) and magnetic nanoparticles have been employed as recyclable catalysts in the synthesis of various heterocyclic compounds, including indazoles. These catalysts can offer high selectivity and activity under mild conditions.

One-pot, multi-component reactions are also a cornerstone of green synthesis strategies for indazoles. By combining several reaction steps into a single operation, these methods reduce the need for intermediate purification steps, thereby saving time, energy, and materials, and minimizing waste generation.

While specific green synthetic routes for this compound are not extensively documented, the principles and methodologies applied to other indazole derivatives can be extrapolated. For example, a green approach to synthesizing a precursor to this compound could involve the microwave-assisted nitration of a substituted toluene (B28343) in a solvent-free system, followed by a catalytically efficient and environmentally benign cyclization reaction.

The following table summarizes various green chemistry approaches that have been applied to the synthesis of indazole derivatives and could be adapted for the synthesis of this compound.

| Green Chemistry Approach | Methodology | Key Advantages | Potential Applicability to this compound Synthesis |

| Alternative Energy Sources | Microwave-assisted synthesis | Reduced reaction times, increased yields, often solvent-free. | Could be applied to the cyclization step to form the indazole ring. |

| Ultrasound-assisted synthesis | Enhanced reaction rates, milder conditions. | Potentially useful for precursor synthesis or functional group modifications. | |

| Green Solvents | Use of water or ethanol | Reduced toxicity and environmental impact. | Could be employed as the reaction medium for various synthetic steps. |

| Catalysis | Heterogeneous and recyclable catalysts (e.g., MOFs, magnetic nanoparticles) | Ease of separation and reuse, reduced waste. | A recyclable acid or base catalyst could be used for the cyclization. |

| Process Intensification | One-pot, multi-component reactions | Increased efficiency, reduced waste from intermediate purification. | A multi-component reaction could potentially construct the substituted indazole core in a single step. |

Chemical Reactivity and Derivatization Strategies for 1h Indazole 1,6 Diol

Electrophilic Aromatic Substitution Patterns on the Indazole Ring

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is classified as a heteroaromatic compound and readily undergoes electrophilic substitution reactions. chemicalbook.com The position of substitution on the indazole ring is influenced by the reaction conditions and the nature of the substituents already present on the ring. Common electrophilic substitution reactions for indazoles include halogenation, nitration, and sulfonation. chemicalbook.com

Halogenation: The halogenation of 1H-indazoles can be achieved using various reagents. For instance, chlorination of 1H-indazole in an acidic medium can lead to a mixture of 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com However, selective chlorination at the 3-position can be achieved with sodium hypochlorite, yielding 3-chloro-1H-indazole in good yields (75%–80%). chemicalbook.com Iodination and bromination are also significant for introducing halogens at the C3-position, often serving as a precursor for further modifications like metal-catalyzed cross-coupling reactions. chim.it For N-1 protected indazoles, iodination is often performed with iodine (I2) under basic conditions in a polar solvent like DMF. chim.it

Nitration: Nitration of the indazole ring typically occurs on the benzene portion. For example, direct nitration of 3-methylindazole using a mixture of nitric acid and sulfuric acid at low temperatures (0–5°C) introduces a nitro group at the 6-position. liskonchem.com Similarly, nitration of 6-methyl-1H-indazole with concentrated nitric acid in sulfuric acid at 0–5°C results in the formation of 6-methyl-5-nitro-1H-indazole, with the methyl group directing the nitration to the adjacent position. A metal-free nitration method using tert-butyl nitrile (TBN) under aerobic conditions has also been developed for the synthesis of 3-nitroindazoles with high regioselectivity. vulcanchem.com

Sulfonation: While less detailed in the provided search results, sulfonation is another electrophilic aromatic substitution that indazoles can undergo. chemicalbook.com

The following table summarizes the regioselectivity of some electrophilic substitution reactions on substituted indazoles.

| Starting Material | Reagent and Conditions | Product | Reference |

| 1H-Indazole | NaClO | 3-chloro-1H-indazole | chemicalbook.com |

| 3-Methylindazole | HNO₃, H₂SO₄, 0–5°C | 3-methyl-6-nitro-1H-indazole | liskonchem.com |

| 6-Methyl-1H-indazole | Conc. HNO₃, H₂SO₄, 0–5°C | 6-methyl-5-nitro-1H-indazole | |

| 2H-Indazoles | Fe(NO₃)₃, TEMPO, O₂ | C3-nitrated 2H-indazoles | chim.it |

Nucleophilic Substitution Reactions on Substituted Indazole Systems

Nucleophilic substitution reactions are a key strategy for the synthesis and functionalization of indazole derivatives. These reactions can involve the displacement of a leaving group on the indazole ring by a nucleophile or the nucleophilic attack on a substituent attached to the ring.

A significant method for synthesizing substituted indazoles is through the nucleophilic substitution of hydrogen (SNH). This has been demonstrated in the regioselective reaction of N-alkyl-7-nitroindazoles with arylacetonitriles to produce four-substituted indazoles. africaresearchconnects.comresearchgate.net This method's efficiency allows for subsequent reactions, such as with arylsulfonyl chloride, to yield indazole-linked sulfonamides. africaresearchconnects.comresearchgate.net

Another important route involves nucleophilic aromatic substitution (SNAr). For example, 1-aryl-1H-indazoles can be synthesized from arylhydrazones of acetophenone (B1666503) or benzaldehyde (B42025) derivatives through deprotonation and subsequent SNAr ring closure. nih.govmdpi.com This approach has been optimized into a one-pot domino process. nih.govmdpi.com

Furthermore, various nucleophiles like thiolates, alkoxides, amines, iodide, and cyanide can react with fused indazole systems, such as oxazino[3,2-b]indazoles, under microwave conditions to yield a diverse set of 2-substituted 1H-indazolones. acs.orgresearchgate.net This highlights the versatility of nucleophilic substitution in creating a wide range of indazole derivatives.

The table below provides examples of nucleophilic substitution reactions on indazole systems.

| Indazole Substrate | Nucleophile/Reagent | Product | Reaction Type | Reference |

| N-alkyl-7-nitroindazoles | Arylacetonitriles | Four-substituted indazoles | SNH | africaresearchconnects.comresearchgate.net |

| Arylhydrazones of 2-fluoro-5-nitro-substituted acetophenone/benzaldehyde | Base (e.g., K₂CO₃) | 1-Aryl-5-nitro-1H-indazoles | SNAr | nih.govmdpi.com |

| Oxazino[3,2-b]indazoles | Thiolates, alkoxides, amines, iodide, cyanide | 2-substituted 1H-indazolones | Nucleophilic Substitution | acs.orgresearchgate.net |

| 7-bromooxazolino-2H-indazole | Various (via Pd-catalyzed coupling) | Further diversified products | Nucleophilic Substitution/Cross-coupling | researchgate.net |

Modifications and Protection Strategies for Hydroxyl Groups at Positions 1 and 6

The hydroxyl groups at positions 1 and 6 of 1H-indazole-1,6-diol are reactive sites that can be modified or protected to facilitate further synthetic transformations. Protection of these hydroxyl groups is often necessary to prevent unwanted side reactions during subsequent chemical steps.

A common and effective protecting group for alcohols is the tetrahydropyranyl (THP) group. researchgate.net A mild and efficient method for the THP protection of indazoles has been developed using 3,4-dihydro-2H-pyran (DHP) in water with a surfactant like Tween 20 to increase solubility. researchgate.net This method proceeds smoothly at room temperature and provides moderate to good yields of the THP-protected products. researchgate.net An advantage of this protocol is the ease of work-up, often requiring simple filtration. researchgate.net A solventless and catalyst-free method for THP protection using DHP under pressure has also been reported. rsc.org

The THP group is stable under most non-acidic conditions and can be conveniently removed by mild acidic hydrolysis, making it a robust protecting group for various synthetic applications. researchgate.net

While specific examples for the modification of the hydroxyl groups at positions 1 and 6 of this compound were not found in the search results, general strategies for alcohol modification can be applied. These include O-alkylation and O-acylation. For instance, the synthesis of indazole-containing thyromimetics involved the protection of a 5-hydroxy group on a 2-nitrobenzaldehyde (B1664092) precursor before further reactions. sci-hub.se

The table below outlines a protection strategy for hydroxyl groups on indazoles.

| Functional Group | Protecting Reagent | Conditions | Protected Product | Deprotection Conditions | Reference |

| Hydroxyl Group | 3,4-dihydro-2H-pyran (DHP) | Tween 20 (2% w/w) in water, room temperature | THP-ether | Mild acidic hydrolysis | researchgate.net |

| Hydroxyl Group | 3,4-dihydro-2H-pyran (DHP) | Solvent-free, 125 °C | THP-ether | Mild acidic hydrolysis | rsc.org |

N-Substitution and Tautomerization Studies of 1H-Indazoles

Indazole exists in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. austinpublishinggroup.com The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form in various phases, including gas, aqueous, and metal-containing phases. researchgate.netmdpi.com The lower stability of the 2H-indazole is often attributed to a loss of aromaticity due to its quinoid-like structure. researchgate.net Theoretical calculations estimate the gas-phase energy difference to be between 3.6 and 5.3 kcal/mol in favor of the 1H-tautomer. researchgate.net

While the 1H-form is dominant, the 2H-tautomer can be stabilized through specific interactions. For example, intramolecular or intermolecular hydrogen bonding can stabilize the 2H-form. researchgate.net In some cases, particularly with certain substituents, the 2H-tautomer can be stabilized enough to be observed or even become the more stable form. researchgate.net The 3H-indazole form is the least common, with only a few known examples, typically bearing alkyl or aryl groups on the five-membered ring. austinpublishinggroup.com

The tautomeric equilibrium can be influenced by the solvent. For instance, for some substituted indazoles, the 1H-tautomer predominates in polar solvents like DMSO, while the 2H-tautomer is stabilized in less polar solvents like CDCl3 through intramolecular hydrogen bonds. researchgate.net

Substituents on the indazole ring can significantly influence the tautomeric equilibrium and the relative stability of the 1H- and 2H-forms. researchgate.net Electron-withdrawing groups, such as a nitro group at the 3-position, can decrease the energy difference between the tautomers, although the 1H-form often remains more stable. researchgate.net

N-alkylation of 1H-indazoles typically leads to a mixture of N1- and N2-substituted products, and the ratio can be influenced by the substituents on the indazole ring. beilstein-journals.org Steric and electronic effects of substituents at various positions (C-3, C-4, C-5, C-6, and C-7) impact the N1/N2 regioisomeric distribution. beilstein-journals.org For example, for indazoles with bulky C3 substituents, N2-alkylation can be highly selective. wuxibiology.com

The introduction of a methyl group at the 1-position permanently establishes the 1H-tautomeric form, preventing interconversion. This is a common strategy in indazole chemistry to achieve predictable and stable compounds. In contrast, a 2-methyl substitution would favor the 2H-tautomer.

Theoretical studies have shown that for indazoles with simple alkyl groups at C3, the energy difference between the transition states for N1 and N2 alkylation correlates with the steric hindrance of the substituent. wuxibiology.com However, for other substituents, this correlation may not hold, indicating that electronic effects also play a crucial role. wuxibiology.com

The table below summarizes the influence of substituents on indazole tautomerism.

| Substituent/Condition | Effect on Tautomerism | Observation | Reference |

| None (unsubstituted indazole) | 1H-tautomer is more stable | Predominantly 1H-form in solution and gas phase | researchgate.netmdpi.com |

| 3-Nitro group | Decreases energy difference between 1H and 2H tautomers | 1H-tautomer remains more stable | researchgate.net |

| Bulky C3-substituent | Favors N2-alkylation | High N2 selectivity in alkylation reactions | wuxibiology.com |

| 1-Methyl group | Locks the tautomeric form | Exists exclusively as the 1H-tautomer | |

| Intramolecular H-bonding | Stabilizes the 2H-tautomer | 2H-tautomer observed in less polar solvents | researchgate.net |

Late-Stage Functionalization of 1H-Indazole Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery for introducing chemical modifications into complex molecules at a late step in the synthetic sequence. acs.orgnih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. unibo.it For indazole scaffolds, LSF often involves the direct functionalization of C-H bonds.

C-H activation has emerged as an efficient method for the late-stage functionalization of indazoles, increasing their structural complexity and diversity. researchgate.netrsc.org This includes C3-functionalization through transition metal-catalyzed C-H activation or radical pathways, as well as functionalization at the benzene ring. researchgate.netrsc.org

For 2H-indazoles, various late-stage functionalization methods have been developed. These include transition metal-catalyzed ortho-C2'-H functionalization of 2-aryl-2H-indazoles and remote C-H functionalization on the benzene ring. rsc.org Manganese(I)-catalyzed ortho-C-H alkenylation of 2-arylindazoles with alkynes has been achieved in an aqueous medium, demonstrating excellent stereoselectivity. nih.govrsc.org This method has been applied to the late-stage modification of complex molecules. nih.govrsc.org

A facile and mild late-stage N-alkenylative modification of 1H-indoles and related heterocycles has been reported using phosphine-mediated propiolate hydroamination. acs.orgnih.gov This strategy allows for the installation of new functional handles for further synthetic manipulation. acs.orgnih.gov

The table below gives examples of late-stage functionalization reactions of indazole scaffolds.

| Indazole Type | Reaction Type | Reagents/Catalyst | Position Functionalized | Reference |

| 2H-Indazoles | C3-Functionalization | Transition metal catalyst or radical pathway | C3 | researchgate.netrsc.org |

| 2-Arylindazoles | ortho-C-H Alkenylation | Manganese(I) catalyst, alkynes, water | ortho-position of the aryl group | nih.govrsc.org |

| 1H-Indoles and analogues | N-Alkenylative modification | Propiolates, phosphine | N1 | acs.orgnih.gov |

C-H Functionalization of 1H-Indazole N-Oxides

A versatile and powerful strategy for modifying the indazole core involves the use of 1H-indazole N-oxide intermediates. researchgate.netresearchgate.net This approach leverages the rich reactivity of the N-oxide moiety to enable the selective introduction of a wide range of functional groups, particularly at the C3-position. researchgate.net

Recent advancements have highlighted the use of electrochemical methods for the selective synthesis of 1H-indazole N-oxides. researchgate.netnih.gov In this process, the outcome of the electrochemical reaction is often determined by the choice of cathode material. nih.govresearchgate.net For instance, using a reticulated vitreous carbon (RVC) cathode can selectively produce a wide range of 1H-indazole N-oxides from the corresponding indazoles. nih.govresearchgate.net This electrochemical protocol is noted for its broad substrate scope, tolerating both electron-rich and electron-poor systems. nih.gov

Once formed, these 1H-indazole N-oxides are valuable precursors for diverse C-H functionalization reactions. nih.gov This reactivity has been harnessed to synthesize key intermediates for important pharmaceutical molecules such as lificiguat, bendazac, and benzydamine (B159093). nih.govresearchgate.net The strategy is effective for introducing amino, chloro, hydroxy, sulfonyl, aryl, and other functional groups onto the indazole pharmacophore. researchgate.net Mechanistic studies suggest these transformations can proceed via a radical pathway. nih.gov

The table below summarizes the types of functional groups that can be introduced via the C-H functionalization of 1H-indazole N-oxides. researchgate.net

| Functional Group Type | Example Group | General Application |

|---|---|---|

| Amino | -NHAr | Synthesis of amine-containing drug analogues |

| Halogen | -Cl | Precursor for cross-coupling reactions |

| Hydroxy | -OH | Introduction of hydroxyl moieties |

| Sulfonyl | -SO₂Ar | Formation of sulfonamide derivatives |

| Aryl/Olefin | -Ar / -Alkenyl | Carbon-carbon bond formation |

| Alkyl | -Alkyl | Introduction of alkyl chains |

| Formylamino | -N(R)CHO | Synthesis of N-formylated derivatives |

Introduction of Diverse Functional Groups at Indazole Ring Positions

Direct functionalization of the 1H-indazole ring is a fundamental approach to creating derivatives of compounds like this compound. A variety of synthetic methods have been developed to introduce substituents at specific positions, most notably the C3-position, which is often crucial for biological activity. rsc.orgchim.it

Halogenation: Halogenation, particularly iodination and bromination, at the C3-position provides a versatile handle for subsequent cross-coupling reactions. chim.it 3-Iodoindazoles can be synthesized in good yields by treating the parent indazole with iodine (I₂) under basic conditions, such as in the presence of potassium hydroxide (B78521) (KOH) in a polar solvent like DMF. chim.it

Formylation: The introduction of an aldehyde group at C3 yields 1H-indazole-3-carboxaldehyde derivatives, which are valuable intermediates for further transformations. rsc.org Unlike indoles, direct Vilsmeier-Haack formylation is ineffective for indazoles. rsc.org An alternative approach is the nitrosation of indoles, which proceeds through ring-opening and subsequent re-cyclization to form the desired 3-formylated indazole. rsc.org

Arylation: C3-arylated indazoles are present in many biologically active compounds. acs.org Palladium-mediated cross-coupling reactions, such as the Negishi coupling, are effective for this transformation. acs.org The strategy often involves protection of the indazole nitrogen (e.g., with a SEM group), followed by regioselective deprotonation, transmetalation with a zinc species, and subsequent palladium-catalyzed coupling with an aryl halide. acs.org

Transition-Metal-Catalyzed C-H Activation: Rhodium(III)-catalyzed reactions have emerged as a powerful tool for the synthesis and functionalization of indazoles. rsc.orgnih.gov For example, a double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones provides a direct route to functionalized 1H-indazoles. rsc.orgnih.gov These reactions demonstrate good functional group tolerance and can be scaled up. nih.gov

The following table summarizes various methods for introducing functional groups at different positions of the indazole ring.

| Position | Functional Group | Method/Reaction Type | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| C3 | Iodo | Iodination | I₂, KOH, DMF | chim.it |

| C3 | Bromo | Bromination | NBS or Br₂ | researchgate.net |

| C3 | Carboxaldehyde | Nitrosation of Indoles | NaNO₂, Acid | rsc.org |

| C3 | Aryl | Negishi Coupling | n-BuLi, ZnCl₂, Pd-catalyst | acs.org |

| C3 | Aryl/Alkyl | Suzuki or Heck Reaction | Pd-catalyst, appropriate boronic acid or olefin | google.com |

| General | Various | Rh(III)-catalyzed C-H Activation | [RhCp*Cl₂]₂, AgOTf, Cu(OAc)₂ | nih.gov |

| C6 | Nitro | Nitration | Nitrating agent | google.com |

Spectroscopic Characterization and Structural Elucidation of 1h Indazole 1,6 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework and the connectivity of atoms within a molecule. For a molecule with potential tautomeric forms like 1H-Indazole-1,6-diol, various NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, are indispensable for an unambiguous characterization.

Proton NMR (¹H NMR) spectroscopy is a fundamental technique used to determine the structure of organic compounds by analyzing the chemical environment of hydrogen atoms (protons). In the context of this compound, the ¹H NMR spectrum provides valuable information regarding the number of different types of protons, their electronic environment, and their proximity to other protons.

The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of the protons. Protons attached to or near electronegative atoms or aromatic rings are deshielded and appear at higher chemical shifts (downfield). The integration of the signals corresponds to the relative number of protons of each type. Spin-spin coupling, observed as the splitting of signals into multiplets (e.g., singlet, doublet, triplet), reveals the number of adjacent protons, providing crucial connectivity information.

For the parent 1H-indazole, typical ¹H NMR spectra recorded in DMSO-d₆ show distinct signals for each proton. For instance, the proton at position 3 (H-3) often appears as a singlet, while the protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) exhibit characteristic splitting patterns based on their coupling with neighboring protons. chemicalbook.comspectrabase.com The NH proton of the indazole ring typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. chemicalbook.comrsc.orgwiley-vch.de

In the case of this compound, the introduction of hydroxyl groups at positions 1 and 6 would significantly influence the ¹H NMR spectrum. The -OH protons themselves would appear as singlets, the chemical shift of which can be highly variable and dependent on concentration, solvent, and temperature. The electronic effect of the hydroxyl group at the 6-position would alter the chemical shifts and coupling patterns of the aromatic protons compared to the unsubstituted 1H-indazole.

Table 1: Representative ¹H NMR Data for 1H-Indazole and Related Derivatives

| Compound | Solvent | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | H-7 (δ, ppm) | NH (δ, ppm) |

|---|---|---|---|---|---|---|---|

| 1H-Indazole | DMSO-d₆ | 8.10 (s) | 7.78 (d) | 7.13 (t) | 7.36 (t) | 7.58 (d) | 13.1 (br s) |

| 6-Nitro-1H-indazole | CDCl₃ | - | 8.26 (s) | - | - | - | 11.63 (br s) |

| Ethyl 3-phenyl-1H-indazole-6-carboxylate | CDCl₃ | - | 8.06-7.98 (m) | - | - | 7.88-7.86 (m) | 12.16 (br s) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different types of carbon atoms present. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms.

For the 1H-indazole scaffold, the carbon atoms of the benzene ring typically resonate in the range of 110-140 ppm, while the carbons of the pyrazole (B372694) ring show distinct chemical shifts. mdpi.comchemicalbook.com The position of substituents on the indazole ring significantly influences the chemical shifts of the nearby carbon atoms. The introduction of a hydroxyl group at the 6-position in this compound would cause a downfield shift for the C-6 carbon and would also affect the chemical shifts of the adjacent C-5 and C-7 carbons. Similarly, the presence of the hydroxyl group at the N-1 position would influence the chemical shifts of the pyrazole ring carbons, particularly C-3 and C-7a.

The analysis of ¹³C NMR data, often in conjunction with distortionless enhancement by polarization transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups, is crucial for the complete assignment of the carbon skeleton of this compound.

Table 2: Representative ¹³C NMR Data for 1H-Indazole and a Substituted Derivative

| Compound | Solvent | C-3 (δ, ppm) | C-3a (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C-7 (δ, ppm) | C-7a (δ, ppm) |

|---|---|---|---|---|---|---|---|---|

| 1H-Indazole | DMSO-d₆ | 133.5 | 121.2 | 120.0 | 126.3 | 110.0 | 120.9 | 140.2 |

| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | CDCl₃ | 146.42 | - | 122.63 | 124.57 | 113.00 | - | - |

Nitrogen NMR, particularly ¹⁵N NMR due to its sharper signals compared to ¹⁴N NMR, is a powerful tool for studying nitrogen-containing heterocyclic compounds like indazoles. The chemical shifts of nitrogen atoms are highly sensitive to their chemical environment, including hybridization, bonding, and tautomeric form. researchgate.net

Indazole exists in two tautomeric forms: 1H-indazole and 2H-indazole. The position of the proton on one of the two nitrogen atoms defines the tautomer. ¹⁵N NMR spectroscopy can definitively distinguish between these tautomers. The pyridine-type nitrogen (doubly bonded) resonates at a significantly different chemical shift compared to the pyrrole-type nitrogen (singly bonded and bearing a proton or a substituent). researchgate.netacs.org

For this compound, the nitrogen at position 2 would be a pyridine-type nitrogen, while the nitrogen at position 1, bearing a hydroxyl group, would have a chemical shift characteristic of a substituted pyrrole-type nitrogen. The large chemical shift difference between the two nitrogen environments provides a clear spectroscopic signature for the 1H-tautomer. researchgate.net The study of N-substituted indazoles has shown that ¹⁵N NMR is instrumental in confirming the site of substitution. nih.gov

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for complex structural elucidation. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful for determining spatial proximity between protons. NOESY correlations are observed between protons that are close in space, typically within 5 Å, regardless of whether they are connected through chemical bonds.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds. These frequencies are characteristic of the types of bonds and functional groups present in the molecule.

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of a molecule by identifying its functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H (if any tautomeric form is present), C-H, C=C, C-N, and C-O bonds.

The O-H stretching vibrations of the hydroxyl groups are typically observed as a broad band in the region of 3200-3600 cm⁻¹. The broadening is due to intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring usually appear in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic and pyrazole rings are expected in the 1400-1600 cm⁻¹ range. The C-O stretching vibration of the phenolic hydroxyl group would likely appear in the 1200-1300 cm⁻¹ region. The region below 1000 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum. nih.govchemicalbook.comnist.govspectrabase.compsu.edu

The IR spectrum of the parent 1H-indazole shows characteristic bands for the N-H stretch, aromatic C-H stretch, and the ring vibrations. rsc.orgwiley-vch.de For this compound, the presence of the strong and broad O-H absorption band would be a key feature, and its position and shape could provide insights into the extent of hydrogen bonding in the solid state or in solution.

Table 3: Characteristic Infrared Absorption Frequencies for Indazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| N-H (indazole) | Stretching | 3100-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C (aromatic) | Stretching | 1400-1600 |

| C-N | Stretching | 1250-1350 |

| C-O (phenol) | Stretching | 1200-1300 |

Note: This table provides general ranges for characteristic functional groups. The exact positions of the bands for this compound would need to be determined experimentally.

Spectroscopic and Structural Analysis of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific experimental data for the spectroscopic characterization of the compound This compound is not publicly available. While extensive information exists for the parent compound, 1H-indazole, and various other derivatives, the specific diol requested is not sufficiently documented in the searched resources to fulfill the detailed article outline provided.

The required analytical data for the specified subsections—including Raman spectroscopy with DFT corroboration, various mass spectrometry techniques (EI-MS, HRMS, ESI-MS, GC-MS), and advanced conformational analysis—could not be located for this compound.

For context, spectroscopic data for the parent molecule, 1H-Indazole , is well-documented:

Mass Spectrometry (MS): The NIST WebBook and PubChem database contain mass spectrometry data for 1H-Indazole (C₇H₆N₂), including its electron ionization (EI) mass spectrum and GC-MS fragmentation patterns. nih.govnist.gov

Raman Spectroscopy: Studies have been conducted on 1H-indazole, often in the context of its role as a ligand in metal complexes or for its surface-enhanced Raman scattering (SERS) properties. nih.govacs.org

Advanced Methods: Research on related indazole derivatives often employs techniques like High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS) to confirm molecular formulas and study fragmentation, particularly in the development of pharmaceutically active compounds. tandfonline.comnih.gov

However, the addition of two hydroxyl groups at the 1 and 6 positions of the indazole core creates a unique molecule, This compound . Its spectroscopic properties (vibrational modes, mass fragmentation patterns, and electronic structure) would differ significantly from the parent compound. Without direct experimental measurement or specific theoretical calculations for this exact molecule, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the content for the specified outline on this compound cannot be generated at this time.

Advanced Spectroscopic Methods for Conformational and Electronic Structure Analysis

Microwave Spectroscopy for Bond Length Alternation and Conformational Studies

Currently, there is no specific research available in the public domain that details the microwave spectroscopic analysis of this compound for the purposes of studying bond length alternation and conformational structures.

However, extensive research has been conducted on the parent molecule, 1H-indazole, which provides a foundational understanding of the structural characteristics that could be anticipated in its derivatives. Studies combining microwave spectroscopy and high-level ab initio calculations have been instrumental in elucidating the precise gas-phase structure of 1H-indazole. nih.govgrupodeespectroscopia.es

These investigations have revealed a distinct bond length alternation within the benzene ring of the 1H-indazole molecule. nih.govgrupodeespectroscopia.es This phenomenon, which had been a subject of theoretical prediction and discussion, was experimentally confirmed through the analysis of the rotational spectra of the main molecule and its 17 isotopologues (containing single and double substitutions of heavy atoms like 13C and 15N). nih.govgrupodeespectroscopia.esresearchgate.net

The high-precision data obtained from these studies allowed for the determination of the semi-experimental equilibrium structure (reSE), providing heavy atom bond lengths with milli-Ångstrom precision. nih.govgrupodeespectroscopia.es The observed bond length alternation in 1H-indazole is attributed to the contributions of two different resonance forms, with an estimated ratio of 60:40. nih.govgrupodeespectroscopia.esresearchgate.net

The primary conformer of 1H-indazole detected via rotational spectroscopy is planar. nih.govgrupodeespectroscopia.es The stability of the 1H-tautomer over the 2H-tautomer has been computationally shown to be significant, with the 1H-form being more stable by approximately 28.7 kJ/mol in the gas phase due to resonance stabilization.

Data Tables

As no experimental microwave spectroscopy data for this compound is available, a data table for this compound cannot be generated. For reference, the experimental rotational constants and determined bond lengths for the parent molecule, 1H-indazole, are presented in the research by Uriarte et al. (2019). nih.govresearchgate.net

Computational Chemistry and Theoretical Studies on 1h Indazole 1,6 Diol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of electronic structure and energy from first principles. These calculations solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding a wealth of information about its properties.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity from which all ground-state properties of the system can in principle be derived.

For 1H-Indazole-1,6-diol, DFT calculations would typically be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate thermodynamic properties: Obtaining energies, enthalpies, and Gibbs free energies to predict stability and reaction thermodynamics.

Determine electronic properties: Mapping the electron density, electrostatic potential, and dipole moment to understand charge distribution and intermolecular interactions.

DFT calculations have been widely applied to various indazole derivatives to explore their physicochemical properties, reaction mechanisms, and biological activities. For instance, DFT has been used to study the interactions between sulfide (B99878) clusters and vermiculite (B1170534) surfaces and to investigate catalysts for the hydrogen evolution reaction. These studies highlight the power of DFT to provide insights into complex chemical systems. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining accurate results and is typically validated against experimental data where possible.

Molecular Orbital (MO) theory describes the electronic structure of molecules using orbitals that extend over the entire molecule. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF theory systematically neglects electron correlation, making it less accurate for many applications, it provides a valuable qualitative picture of molecular orbitals and serves as a starting point for more advanced methods.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2), are designed to recover the electron correlation energy that is missed in HF calculations. MP2 calculations are computationally more demanding than HF or standard DFT but can offer improved accuracy for properties like interaction energies and reaction barriers.

In the study of this compound, these methods would be instrumental in:

Visualizing the shapes and energies of individual molecular orbitals.

Analyzing bonding, anti-bonding, and non-bonding interactions.

Providing an alternative, often complementary, set of energetic and structural predictions to those from DFT.

Computational studies on related indazole structures have utilized HF and MP2 methods, often in conjunction with DFT, to establish the stability of different forms of the molecule. For example, a study on nitroso coumarin (B35378) derivatives used MP2/6-311+G* level calculations to investigate tautomerization barriers.

Indazoles, including this compound, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring (annular tautomerism). The 1H- and 2H-tautomers often have different stabilities and chemical properties. Computational chemistry is an ideal tool for quantifying the energy differences between these tautomers.

By calculating the total electronic energy (and often including zero-point vibrational energy and thermal corrections to obtain the Gibbs free energy) for each tautomer, one can predict their relative populations at equilibrium. Studies on the parent indazole molecule and its derivatives consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by several kcal/mol. For example, quantum-chemical investigations of indazole showed the 1H form is more stable than the 2H form by 21.4 kJ mol⁻¹ (approximately 5.1 kcal/mol).

A theoretical study on this compound would involve optimizing the geometries of both the 1H- and 2H-tautomers, as well as any other potential tautomers (e.g., involving the hydroxyl groups), and calculating their relative energies using reliable methods like DFT or MP2.

Table 1: Illustrative Relative Energy Calculations for Tautomers of a Model Indazole Compound

This table presents hypothetical data based on typical findings for indazole derivatives to illustrate how results would be presented for a computational study on this compound. The values are for demonstration purposes only.

| Tautomer | Method/Basis Set | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 1H-Indazole | B3LYP/6-311+G(d,p) | 0.00 | 0.00 |

| 2H-Indazole | B3LYP/6-311+G(d,p) | 5.10 | 4.95 |

Quantum chemical calculations can predict various spectroscopic properties, providing a powerful link between theory and experiment. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used within a DFT framework, can calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

For this compound, theoretical NMR predictions would be crucial for:

Assigning signals in experimental ¹H and ¹³C NMR spectra.

Distinguishing between the 1H- and 2H-tautomers, as their predicted spectra would be distinct.

Confirming the molecular structure by comparing calculated shifts with experimental data.

Studies on other heterocyclic compounds have shown good agreement between DFT-calculated and experimental NMR chemical shifts, validating the computational approach.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

Table 2: Illustrative Molecular Reactivity Descriptors for a Model Indazole

This table shows example data that would be generated for this compound from a DFT calculation. The values are representative of typical indazole systems and are for illustrative purposes.

| Parameter | Symbol | Calculated Value (eV) |

| HOMO Energy | E_HOMO | -6.5 |

| LUMO Energy | E_LUMO | -1.0 |

| HOMO-LUMO Gap | ΔE | 5.5 |

| Chemical Potential | μ | -3.75 |

| Chemical Hardness | η | 2.75 |

| Electrophilicity Index | ω | 2.56 |

Molecular Modeling and Simulation Approaches

While quantum chemical calculations focus on the detailed electronic properties of single or small groups of molecules, molecular modeling and simulation techniques allow for the study of larger systems and longer timescales. These methods often use classical mechanics (molecular mechanics) with pre-parameterized force fields instead of solving for the electronic structure explicitly.

For this compound, molecular modeling could be used to:

Study intermolecular interactions: Simulating how multiple molecules of this compound interact with each other in the solid state or in solution, predicting packing arrangements and hydrogen bonding networks.

Perform conformational analysis: For flexible side chains, these methods can explore the potential energy surface to find low-energy conformers.

Simulate behavior in a biological environment: Molecular docking, a key simulation approach, could predict how this compound binds to a biological target, such as an enzyme's active site. This is a common application for indazole derivatives, many of which are investigated for medicinal purposes.

Molecular dynamics (MD) simulations, which track the movement of atoms and molecules over time, can provide insights into the dynamic stability of ligand-protein complexes and the conformational flexibility of the molecule in different environments. An integrative study of indazole derivatives successfully used molecular dynamics to validate the stability of ligands within protein active sites.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing critical information about binding affinity and the nature of the interactions. Numerous studies have employed molecular docking to investigate how indazole derivatives interact with the active sites of various protein targets, thereby explaining their biological activities.

Detailed research findings indicate that the indazole nucleus is a versatile pharmacophore capable of forming key interactions within different binding pockets. mdpi.com For instance, in the context of anticancer drug design, docking studies have been performed on a wide array of targets:

Tyrosine Kinases: Indazole derivatives have been extensively docked against vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. biotech-asia.org These studies revealed that specific derivatives could achieve significant binding energies, forming hydrogen bonds and π-π stacking interactions with key amino acid residues like Glu828, Trp827, and Phe829. biotech-asia.org Similarly, docking studies against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, showed that the indazole group plays a crucial role by forming hydrogen bonds with residues such as Cys694 and Asp829. tandfonline.com

Cyclooxygenase-2 (COX-2): As potential anti-inflammatory agents, 1H-indazole analogs were docked into the active site of the COX-2 enzyme. The most potent compounds formed hydrogen bonds with key residues like Arg120 and Tyr355, explaining their inhibitory activity. innovareacademics.in

Hypoxia-Inducible Factor-1α (HIF-1α): In the search for novel cancer therapeutics, molecular docking of indazole derivatives into the HIF-1α active site has been explored. These studies helped in understanding the binding efficiency and interactions necessary for inhibiting this transcriptional factor. nih.govresearchgate.net

Glycogen Synthase Kinase-3β (GSK-3β): Docking studies on 5-substituted-1H-indazole derivatives identified Val135, Gln185, Arg141, and Asp200 as essential interacting residues in the active site of GSK-3β, a target for various diseases including diabetes and Alzheimer's. innovareacademics.in

These docking studies consistently highlight the importance of the indazole scaffold in anchoring the ligand within the active site, while various substitutions on the ring system modulate the binding affinity and selectivity. samipubco.com

Table 1: Summary of Molecular Docking Studies on Indazole Derivatives

| Target Protein | PDB ID | Indazole Derivative Type | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

| VEGFR-2 | 4AGD | Newly designed indazole scaffolds | Glu828, Lys826, Arg833, Trp827, Phe829 | -6.99 | biotech-asia.org |

| VEGFR-2 | 4AG8 | Newly designed indazole scaffolds | Cys919, Asp1046, Phe1047 | -7.39 | biotech-asia.org |

| FLT3 | 4RT7 | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide | Cys694, Asp829, Phe691, Phe830 | Not Specified | tandfonline.com |

| COX-2 | 3NT1 | 6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl)methanone | Arg120, Tyr355 | -9.11 | innovareacademics.in |

| GSK-3β | Not Specified | 5-substituted-1H-indazole | Val135, Gln185, Arg141, Asp200 | Not Specified | innovareacademics.in |

| Renal Cancer Receptor | 6FEW | 3-carboxamide indazole derivatives | ASP784, LYS655, ILE675, MET699 | Not Specified | rsc.org |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are crucial for validating docking results and understanding the conformational changes that may occur upon ligand binding.

Several research efforts have utilized MD simulations to study indazole derivatives:

HIF-1α Inhibitors: An MD simulation of the most potent indazole derivative bound to HIF-1α demonstrated that the ligand remained stable within the active site, confirming the favorable binding predicted by docking. nih.govresearchgate.net

COX-2 Inhibitors: The stability of a potent 1H-indazole derivative (BDF) complexed with the COX-2 enzyme was confirmed through MD simulations. innovareacademics.in Analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) indicated that the ligand-protein complex was stable throughout the simulation. innovareacademics.inresearchgate.net The binding free energy, calculated using the MM-GBSA method, further suggested a strong and stable binding of the indazole derivative in the receptor's active site. innovareacademics.in

Antimicrobial Targets: MD simulations have also been used to evaluate the stability of indazole-carboxamide derivatives within the binding sites of microbial enzymes, confirming that the most active compounds form robust and consistent interactions. researchgate.net

Table 2: Molecular Dynamics Simulation Studies of Indazole Derivative Complexes

| Target Protein | Indazole Derivative | Simulation Time | Key Findings | Reference |

| HIF-1α | Compound 39 (an indazole derivative) | Not Specified | Showed good binding efficiency and stability in the active site. | nih.govresearchgate.net |

| COX-2 (3NT1) | BDF (6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl)methanone) | Not Specified | The compound was relatively stable in the active site; formed a stable complex. | innovareacademics.in |

| Antimicrobial Target (3SRG) | Most active 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide | Not Specified | Demonstrated stability of the ligand-protein complex. | researchgate.net |

| Anticancer Target | Most active indazole-pyrimidine derivatives | 20 ns | Stability of the compounds explored through RMSD, RMSF, RoG, and SASA analyses. | researchgate.net |

Pharmacophore Modeling and Ligand-Based Drug Design for Indazole Derivatives

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological activity. This model can then be used to screen virtual libraries for new compounds with the desired activity or to guide the optimization of existing leads.

This approach has been successfully applied to indazole derivatives:

HIF-1α Inhibitors: Pharmacophore mapping for a series of indazole derivatives identified a common five-point pharmacophore hypothesis (A1D2R3R4R5_4), which can be used in conjunction with 3D-QSAR contour maps to design more potent HIF-1α inhibitors. nih.gov

Estrogen Receptor Alpha (ERα) Inhibitors: In a study aimed at discovering novel ERα inhibitors, a pharmacophore model was generated based on known active compounds. ugm.ac.id The best model consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. This model was subsequently used for the virtual screening of asymmetrical hexahydro-2H-indazole analogs of curcumin (B1669340). ugm.ac.id

TTK Inhibitors: The pharmacophore of indazole has been explored in the context of developing Threonine Tyrosine Kinase (TTK) inhibitors for anticancer therapy. growingscience.com

Pharmacophore modeling provides a valuable abstract representation of the key molecular interaction points, facilitating the discovery of structurally diverse compounds that fit the model and are likely to be active. japsonline.com

Table 3: Pharmacophore Models for Indazole-Based Ligands

| Target | Model Features | Application | Reference |

| HIF-1α | Five-point hypothesis (A1D2R3R4R5_4) including acceptors, donors, and aromatic rings. | Design of potent HIF-1α inhibitors. | nih.gov |

| Estrogen Receptor Alpha (ERα) | One hydrophobic feature, one hydrogen bond acceptor, one aromatic interaction. | Ligand-based virtual screening for novel ERα inhibitors. | ugm.ac.id |

| Fungal Lumazine Synthase | Electronic, steric, and hydrophobic descriptors; features included hydrogen bond acceptors/donors and an aromatic ring. | Design of antifungal agents. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby accelerating the drug discovery process. dergipark.org.tr

Development of QSAR Models for Predictive Biological Activity

QSAR models have been extensively developed for various series of indazole derivatives to predict their activity against different biological targets. These models are typically built using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS).

A notable example is the development of 2D and 3D-QSAR models for a large dataset of 109 indazole derivatives as inhibitors of Threonine Tyrosine Kinase (TTK), a promising anticancer target. growingscience.comlongdom.orglongdom.org

2D-QSAR: The best 2D-QSAR model, constructed using MLR, showed a high correlation coefficient (r²) of 0.9512. growingscience.comresearchgate.net The model's robustness and predictive power were confirmed by strong internal (q² = 0.8998) and external (pred_r² = 0.8661) validation statistics. growingscience.comresearchgate.net This model indicated that certain physicochemical and alignment-independent descriptors were crucial for the inhibitory activity. longdom.org

3D-QSAR: A 3D-QSAR model developed using the k-Nearest Neighbor (kNN) approach also demonstrated high predictive accuracy, with an internal cross-validation coefficient (q²) of 0.9132. growingscience.comlongdom.org This model highlighted that steric descriptors were particularly important in governing the anticancer activity of the indazole derivatives. longdom.org

Similar QSAR studies have been conducted for indazole derivatives targeting GSK-3β, where models elucidated the importance of descriptors related to hydrophobicity and electrostatic potential. innovareacademics.in These validated QSAR models serve as reliable tools for predicting the biological activity of novel indazole compounds and for guiding their rational design. researchgate.net

Table 4: Examples of QSAR Models for Indazole Derivatives

| Target/Activity | QSAR Type | Statistical Method | Key Statistical Parameters | Important Descriptors | Reference |

| TTK Inhibition | 2D-QSAR | MLR | r² = 0.9512, q² = 0.8998, pred_r² = 0.8661 | Physicochemical and alignment-independent descriptors (chi4, T_2_N_3, T_2_O_5) | growingscience.comlongdom.org |

| TTK Inhibition | 3D-QSAR | SWF kNN | q² = 0.9132 | Steric descriptors | growingscience.comlongdom.org |

| GSK-3β Inhibition | 2D-QSAR | MLR, PLS | Not Specified | T_C_N_5, T_2_N_0, SlogP | innovareacademics.in |

| GSK-3β Inhibition | 3D-QSAR | Not Specified | Not Specified | Electrostatic potential (E_451, E_229), Hydrophobicity (H_1052) | innovareacademics.in |

Integration of Quantum Chemical Descriptors in QSAR Analyses

To enhance the predictive power and interpretability of QSAR models, quantum chemical descriptors are often integrated into the analyses. sid.ir These descriptors, derived from quantum mechanics calculations like Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules, such as orbital energies (HOMO, LUMO), dipole moment, and electrostatic potential. dergipark.org.tracs.org

The use of quantum chemical descriptors allows for a more fundamental understanding of how a molecule's electronic structure influences its interaction with a biological target. mdpi.com For instance, in QSAR studies of bioactive compounds, descriptors like frontier molecular orbital energies (HOMO and LUMO) and electronegativity have been shown to be critical. dergipark.org.tr

While specific studies focusing solely on the integration of quantum chemical descriptors for this compound are not detailed in the provided context, the general methodology is well-established. QSAR investigations on indazole derivatives and other heterocyclic systems have successfully used these descriptors to build more robust models. innovareacademics.indergipark.org.tr For example, DFT calculations were used to study the physicochemical properties and electrostatic potential of novel indazole derivatives before performing molecular docking, indicating the importance of these electronic properties for binding. rsc.org The development of QSAR models for GSK-3β inhibitors also included electrostatic and hydrophobic descriptors, which are fundamentally related to the quantum chemical nature of the molecules. innovareacademics.in

The integration of these descriptors provides a more sophisticated layer of information, moving beyond simple topological or constitutional descriptors to capture the subtle electronic effects that drive biological activity. sid.iracs.org

Table 5: Common Quantum Chemical Descriptors Used in QSAR Analyses

| Descriptor Type | Examples | Information Provided | Reference |

| Electronic | Dipole moment, Polarizability, Atomic charges | Distribution of charge and polarizability of the molecule. | mdpi.com |

| Frontier Molecular Orbitals | HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, HOMO-LUMO gap | Electron-donating/accepting ability, chemical reactivity, and kinetic stability. | mdpi.comsid.ir |

| Global Reactivity | Electronegativity, Chemical hardness/softness, Electrophilicity index | Overall chemical reactivity and stability of the molecule. | dergipark.org.tracs.org |

| Electrostatic | Electrostatic potential | Regions of positive or negative potential on the molecular surface, indicating sites for non-covalent interactions. | rsc.orgsid.ir |

Structure Activity Relationship Sar Studies of 1h Indazole 1,6 Diol and Its Derivatives

General Principles of SAR in Indazole Medicinal Chemistry

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. longdom.orgontosight.ai The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can interact with biological targets through various non-covalent interactions. longdom.orgresearchgate.net The two nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, which is a key feature for binding to the active sites of enzymes and receptors. researchgate.net

Key principles of SAR in indazole medicinal chemistry include:

Substitution Pattern: The type and location of substituent groups on the indazole ring significantly impact the compound's biological profile. longdom.orgnih.gov For instance, substitutions at the C3, C4, C5, and C6 positions have been shown to modulate activities such as enzyme inhibition and anticancer effects. nih.govmdpi.com

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can alter the electronic distribution of the indazole ring, influencing its binding affinity to target proteins. longdom.org For example, the introduction of electron-withdrawing groups like nitro (NO2) can enhance certain biological activities. longdom.org